3-Aminopyridin

Übersicht

Beschreibung

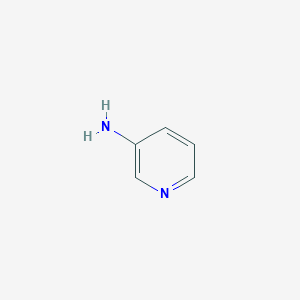

3-Aminopyridine, also known as pyridin-3-amine, is an organic compound with the molecular formula C5H6N2. It is a colorless solid that is soluble in water and various organic solvents. This compound is part of the aminopyridine family, which includes other isomers like 2-aminopyridine and 4-aminopyridine .

Wissenschaftliche Forschungsanwendungen

3-Aminopyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of organic ligands and other complex molecules.

Biology: Acts as a precursor in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals, including drugs for neurological conditions.

Industry: Employed in the production of agrochemicals, colorants, and as a monomer for polymerization.

Wirkmechanismus

Target of Action

3-Aminopyridine, also known as Dalfampridine, primarily targets potassium channels in the central nervous system . These channels play a crucial role in maintaining the electrical activity of neurons, which is essential for the proper functioning of the nervous system .

Mode of Action

3-Aminopyridine acts as a potassium channel blocker . In conditions like Multiple Sclerosis (MS), axons are progressively demyelinated, which exposes potassium channels. This leads to a leak of potassium ions, resulting in the repolarization of cells and a decrease in neuronal excitability . By blocking these channels, 3-Aminopyridine helps to restore the normal function of neurons, thereby improving motor function in patients with MS .

Biochemical Pathways

The primary biochemical pathway affected by 3-Aminopyridine involves the potassium ion channels . By blocking these channels, 3-Aminopyridine prevents the outflow of potassium ions, which in turn prolongs the action potential of neurons . This leads to an increase in the release of neurotransmitters, enhancing neuronal signaling .

Result of Action

The primary result of 3-Aminopyridine’s action is the improvement of motor function in patients with MS . By blocking potassium channels and enhancing neuronal signaling, 3-Aminopyridine helps to restore the normal function of neurons, leading to improved motor skills .

Biochemische Analyse

Biochemical Properties

3-Aminopyridine interacts with various enzymes, proteins, and other biomolecules. It is used in the synthesis of organic ligand 3-pyridylnicotinamide

Cellular Effects

The effects of 3-Aminopyridine on various types of cells and cellular processes are complex. For instance, it has been reported that 3-Aminopyridine has broad-spectrum antitumor activity . Its role in osteosarcoma (OS) remains unclear .

Molecular Mechanism

It is known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons because of delayed repolarization .

Temporal Effects in Laboratory Settings

It has been observed that 3-Aminopyridine rapidly reverses toxic signs of botulism when continuously administered in rodent models of lethal botulism .

Dosage Effects in Animal Models

The effects of 3-Aminopyridine vary with different dosages in animal models. For instance, the clinically approved drug 3,4-diaminopyridine (3,4-DAP) rapidly reverses toxic signs of botulism and has antidotal effects when continuously administered in rodent models of lethal botulism .

Metabolic Pathways

It is known that 3-Aminopyridine is prepared by heating nicotinamide with sodium hypobromite .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Aminopyridine can be synthesized through several methods:

Hofmann Rearrangement: Heating nicotinamide with sodium hypobromite, which is prepared in situ by reacting sodium hydroxide and bromine at 70°C.

Reduction of 3-Nitropyridine: Using zinc and hydrochloric acid.

Hydrolysis of β-Pyridylurethane: With oleum.

Heating 3-Bromopyridine: With ammonia and copper sulfate in a sealed tube.

Industrial Production Methods: Industrial production often involves the catalytic reduction of nitropyridine or the hydrolysis of cyanopyridine followed by Hofmann degradation .

Analyse Chemischer Reaktionen

3-Aminopyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine-3-carboxylic acid.

Reduction: Reduction of 3-nitropyridine to 3-aminopyridine using zinc and hydrochloric acid.

Substitution: It can participate in nucleophilic substitution reactions, forming derivatives like 3-pyridylnicotinamide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc and hydrochloric acid are commonly used for reduction reactions.

Substitution: Reagents like ammonia and copper sulfate are used in substitution reactions.

Major Products:

Oxidation: Pyridine-3-carboxylic acid.

Reduction: 3-Aminopyridine.

Substitution: Various substituted pyridines, such as 3-pyridylnicotinamide.

Vergleich Mit ähnlichen Verbindungen

3-Aminopyridine is part of the aminopyridine family, which includes:

2-Aminopyridine: Similar in structure but differs in the position of the amino group.

4-Aminopyridine: Known for its use in treating neurological disorders by blocking potassium channels.

Uniqueness: 3-Aminopyridine is unique due to its specific position of the amino group on the pyridine ring, which influences its chemical reactivity and biological activity. It is particularly noted for its role in synthesizing complex organic molecules and its applications in various fields .

Biologische Aktivität

3-Aminopyridine (3-APy) is a heterocyclic compound that has garnered significant attention in pharmacological and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of 3-aminopyridine, supported by case studies and research findings.

Chemical Structure and Properties

3-Aminopyridine has the molecular formula and is characterized by an amino group attached to the third position of a pyridine ring. This structural feature contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 3-aminopyridine is primarily attributed to its influence on neurotransmitter release and ion channel modulation:

- K+ Channel Blockade : 3-Aminopyridine selectively blocks potassium (K+) channels in neuronal membranes, which enhances neurotransmitter release, particularly acetylcholine. This mechanism is crucial for its potential use in treating neurological disorders such as multiple sclerosis and spinal cord injuries .

- Neuroprotective Effects : Research indicates that 3-APy can improve synaptic transmission and protect against neuronal damage by modulating ion channel activity . This neuroprotective effect has been explored in various preclinical models.

Antimicrobial and Antitumor Activities

Recent studies have also highlighted the antimicrobial and antitumor properties of 3-aminopyridine:

- Antimicrobial Activity : A study involving transition metal complexes of 3-APy demonstrated enhanced antibacterial activity compared to the free ligand. The coordination of metal ions such as Co²⁺ and Cu²⁺ increased the cytotoxicity against various bacterial strains . The mechanism involves improved membrane permeability due to chelation, facilitating greater diffusion into bacterial cells.

- Antitumor Activity : In vitro studies using human lung cancer cell lines (A-549) indicated that certain metal complexes of 3-aminopyridine exhibited significant cytotoxic effects. The structure-activity relationship (SAR) revealed that metal coordination influences the biological activity, with Co²⁺ complexes showing higher efficacy compared to others .

Case Studies

Several case studies illustrate the therapeutic potential of 3-aminopyridine:

- Neurological Disorders : Clinical trials have investigated the efficacy of 3-APy in improving motor function in patients with multiple sclerosis. The results indicated significant improvements in walking speed and overall mobility .

- Cancer Research : A recent study focused on the antitumor effects of 3-aminopyridine derivatives showed promising results in inhibiting tumor growth in animal models, suggesting potential for future cancer therapies .

Summary of Biological Activities

| Activity Type | Mechanism | Findings |

|---|---|---|

| K+ Channel Blockade | Enhances neurotransmitter release | Improves synaptic transmission in neurological disorders |

| Antimicrobial | Increased membrane permeability via metal chelation | Enhanced antibacterial activity against various strains |

| Antitumor | Induces cytotoxicity in cancer cell lines | Significant inhibition of tumor growth observed |

Eigenschaften

IUPAC Name |

pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYKNJBYIJFRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73074-20-1 (mono-hydrochloride) | |

| Record name | beta-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9047461 | |

| Record name | 3-Pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] Brown solid; [NTP] White to light brown solid with an unpleasant odor; [OSHA] Brown crystalline solid; [Alfa Aesar MSDS], White to yellow-brown crystals with an unpleasant odor. | |

| Record name | 3-Pyridinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

483.8 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

190.4 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.43 [mmHg] | |

| Record name | 3-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

462-08-8, 462-08-08 | |

| Record name | 3-Aminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-AMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JE8P2L84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

147.2 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-aminopyridine riboside exert its antibacterial activity?

A1: 3-Aminopyridine riboside specifically targets Haemophilus influenzae by interfering with its NAD utilization pathway. [] This pathway is essential for the bacterium's growth as it relies on exogenous NAD, nicotinamide mononucleotide, or nicotinamide riboside (V factor). [] 3-Aminopyridine riboside blocks the uptake of nicotinamide riboside and inhibits bacterial growth even when other V factors are present. [] Inside the cell, it is further metabolized from its corresponding dinucleotide form and disrupts growth through an undetermined mechanism. []

Q2: What enzyme does 3-aminopyridine adenine dinucleotide (3-APAD) interact with in Haemophilus influenzae?

A2: 3-APAD is a substrate for NadR, an enzyme in H. influenzae involved in NAD biosynthesis. [] NadR catalyzes the resynthesis of 3-APAD from 3-aminopyridine riboside. [] Interestingly, 3-APAD itself inhibits the growth of H. influenzae by being converted into 3-aminopyridine mononucleotide by the bacterium's periplasmic nucleotide pyrophosphatase. []

Q3: How does 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) inhibit ribonucleotide reductase (RR)?

A3: Triapine targets the small subunits of human RR, either M2 or p53R2, by disrupting the iron-stabilized tyrosyl radical essential for enzyme activity. [, ] This interaction inhibits RR's ability to convert ribonucleotides to deoxyribonucleotides, ultimately impeding DNA synthesis and repair. [] Interestingly, the presence of iron in the reaction mixture can partially regenerate RR activity, suggesting a dynamic interplay between Triapine, iron, and the enzyme. []

Q4: What is the molecular formula and weight of 3-aminopyridine?

A4: The molecular formula of 3-aminopyridine is C5H6N2, and its molecular weight is 94.12 g/mol.

Q5: What spectroscopic techniques are used to characterize 3-aminopyridine and its derivatives?

A5: Various spectroscopic methods have been employed, including:

- NMR spectroscopy (1H and 13C): Provides information about the structure and bonding environment of the compound. [, ]

- FTIR spectroscopy: Reveals characteristic functional groups and bonding interactions. [, , , ]

- UV-Vis spectroscopy: Useful for studying electronic transitions and complexation behavior. [, , , ]

- Raman spectroscopy: Provides complementary information on vibrational modes and molecular conformation. []

- Mass spectrometry: Used for molecular weight determination and identification. [, ]

Q6: How does the position of the amino group on the pyridine ring affect the biological activity?

A6: While 3-aminopyridine derivatives have shown promising antibacterial activity against H. influenzae, [] other isomers like 2-aminopyridine do not exhibit the same effect. [] This difference highlights the importance of the amino group's position on the pyridine ring for interacting with the target and exerting specific biological activity.

Q7: Does altering the substituent on the 3-aminopyridine moiety in cobaloxime complexes affect their photochromic properties?

A7: Yes, modifying the substituents on the 3-aminopyridine moiety significantly impacts the photochromic behavior of cobaloxime complexes. [] Different substituents influence the lifetime of the photochromic red species, likely due to changes in the cavity volume surrounding the central C–N bond of the salicylidene moiety within the crystal structure. []

Q8: What analytical techniques are used to quantify 3-aminopyridine and its analogs?

A8: Several analytical methods are employed, including:

- High-performance liquid chromatography (HPLC): Allows for the separation and quantification of 3-aminopyridine and its analogs in various matrices. [, ]

- UV spectrometry: Commonly used for detecting and quantifying 3-aminopyridine based on its absorbance properties. []

- Mass spectrometry (MS): Coupled with HPLC (LC-MS), it provides sensitive and selective detection of 3-aminopyridine and related compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.